

Application Notes and Protocols for In Vivo Studies of (S,S)-Sinogliatin

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Compound of Interest		
Compound Name:	(S,S)-Sinogliatin	
Cat. No.:	B610847	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-Sinogliatin, also known as Dorzagliatin or HMS5552, is a novel dual-acting glucokinase activator (GKA) under investigation for the treatment of type 2 diabetes mellitus (T2DM)[1]. Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells and regulating glucose metabolism in the liver[1][2]. (S,S)-Sinogliatin has been shown to improve glycemic control and pancreatic β -cell function[3]. This document provides detailed application notes and protocols for conducting in vivo studies using animal models to evaluate the efficacy and mechanism of action of (S,S)-Sinogliatin. The primary focus is on a chemically-induced rat model of T2DM, which has been successfully used in preclinical studies[1][2].

Animal Models for (S,S)-Sinogliatin In Vivo Studies

The most extensively documented animal model for in vivo efficacy studies of **(S,S)-Sinogliatin** is the high-fat diet (HFD) combined with low-dose streptozotocin (STZ)-induced diabetic rat model. This model mimics the pathophysiology of T2DM in humans, which involves both insulin resistance (induced by the HFD) and partial insulin deficiency (induced by STZ)[2]. While this is the primary model detailed below, other common rodent models for T2DM, such as the Zucker diabetic fatty (ZDF) rat and the db/db mouse, could also be considered for future studies[4][5] [6][7].



High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Rat Model

This model is established in male Sprague-Dawley (SD) rats[1]. The combination of a high-fat diet to induce insulin resistance followed by a low dose of STZ to cause a partial reduction in functional β-cell mass results in a stable T2DM phenotype[2].

Experimental Protocols Induction of Type 2 Diabetes in Sprague-Dawley Rats

Objective: To establish a T2DM model characterized by hyperglycemia, hyperlipidemia, and insulin resistance.

Materials:

- Male Sprague-Dawley (SD) rats (specific pathogen-free, initial weight 180-200g)
- High-Fat Diet (HFD): 45% of calories from fat, 20% from protein, and 35% from carbohydrates.
- Normal chow diet
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- Glucometer and test strips

Protocol:

- Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
- High-Fat Diet Induction:
 - Randomly divide rats into a control group and a diabetic model group.



- · Feed the control group a normal chow diet.
- Feed the diabetic model group the HFD for a period of 4 weeks.
- STZ Administration:
 - After 4 weeks of HFD feeding, fast the rats in the diabetic model group overnight.
 - Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
 - Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35 mg/kg body weight.
 - Administer an equivalent volume of citrate buffer to the control group.
- Model Validation:
 - Three days after STZ injection, measure fasting blood glucose (FBG) from the tail vein after an overnight fast.
 - Rats with FBG levels ≥ 16.7 mmol/L are considered successful diabetic models and are used for subsequent experiments[2].

(S,S)-Sinogliatin (HMS5552) Administration

Objective: To evaluate the therapeutic effects of **(S,S)-Sinogliatin** on the established T2DM rat model.

Materials:

- (S,S)-Sinogliatin (HMS5552) powder
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium CMC-Na)
- Oral gavage needles

Protocol:

• Grouping: Divide the successfully induced diabetic rats into the following groups[1]:



- Diabetic control group
- Low-dose (S,S)-Sinogliatin group (HMS-L): 10 mg/kg
- High-dose (S,S)-Sinogliatin group (HMS-H): 30 mg/kg
- Drug Preparation: Prepare fresh suspensions of (S,S)-Sinogliatin in the vehicle daily.
- Administration:
 - Administer the assigned treatment (vehicle or (S,S)-Sinogliatin) to the respective groups once daily via oral gavage.
 - The treatment duration in published studies is one month[1][2].
- Monitoring: Monitor body weight, food intake, and water intake regularly throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of **(S,S)-Sinogliatin** on glucose tolerance.

Protocol:

- At the end of the treatment period, fast all rats overnight (12-14 hours) with free access to water.
- Collect a baseline blood sample (0 min) from the tail vein.
- Administer a 2 g/kg body weight glucose solution orally via gavage.
- Collect blood samples at 30, 60, and 120 minutes post-glucose administration.
- Measure blood glucose concentrations immediately using a glucometer.
- Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.

Biochemical Analysis



Objective: To measure key metabolic parameters in plasma.

Protocol:

- At the end of the study, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia.
- Centrifuge the blood to separate plasma and store at -80°C until analysis.
- Measure the following parameters using commercially available ELISA kits or automated biochemical analyzers:
 - Fasting Plasma Insulin (FINS)
 - Fasting Glucagon (FG)
 - Total Cholesterol (TC)
 - Triglycerides (TG)

Tissue Collection and Analysis

Objective: To examine the effects of **(S,S)-Sinogliatin** on the pancreas and liver at the molecular level.

Protocol:

- Tissue Harvesting: After blood collection, euthanize the rats and immediately excise the pancreas and liver.
- For Immunohistochemistry (Pancreas):
 - Fix a portion of the pancreas in 4% paraformaldehyde.
 - Process the tissue for paraffin embedding.
 - Section the tissue and perform immunohistochemical staining for insulin to assess β-cell mass and morphology[2].



- For Western Blot and RT-PCR (Liver and Pancreas):
 - o Immediately snap-freeze portions of the liver and pancreas in liquid nitrogen and store at -80°C.
 - Process the tissues to extract total protein and RNA.
 - Perform Western blot analysis to quantify the protein expression of key targets (e.g., GK, insulin receptor substrates).
 - o Perform semi-quantitative or quantitative RT-PCR to measure the mRNA expression of relevant genes[2].

Data Presentation

Table 1: Effects of (S,S)-Sinogliatin (HMS5552) on Metabolic Parameters in HFD/STZ-Induced Diabetic Rats

Parameter	Control Group	Diabetic Group	HMS-L (10 mg/kg)	HMS-H (30 mg/kg)
Fasting Plasma Glucose (mmol/L)	Normal	Significantly Increased	Significantly Decreased	Significantly Decreased
Fasting Plasma Insulin (FINS)	Normal	Significantly Increased	Significantly Decreased	Significantly Decreased
Fasting Glucagon (FG)	Normal	Significantly Increased	Significantly Decreased	Significantly Decreased
Total Cholesterol (TC)	Normal	Significantly Increased	Significantly Decreased	Significantly Decreased
Triglycerides (TG)	Normal	Significantly Increased	Significantly Decreased	Significantly Decreased
Data				

summarized from

Wang et al.,

2017[2].

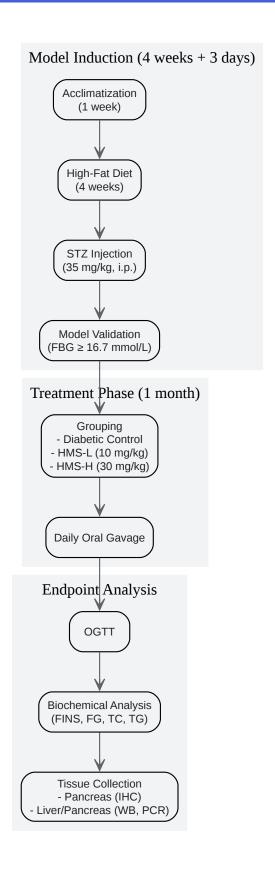


Table 2: Effects of (S,S)-Sinogliatin (HMS5552) on Oral Glucose Tolerance Test (OGTT) in HFD/STZ-Induced

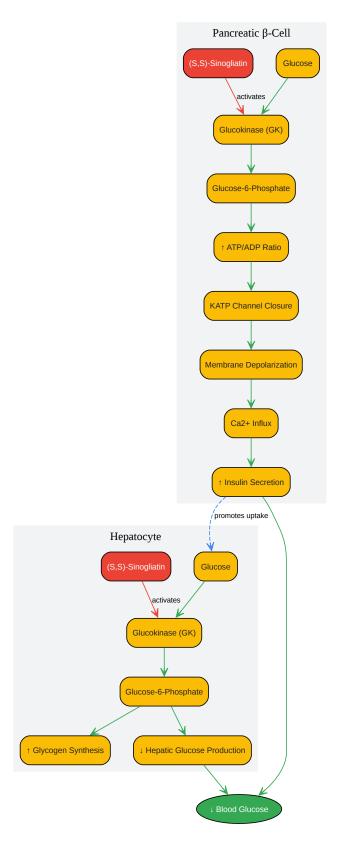
Diabetic Rats						
Time (min)	Control Group (mmol/L)	Diabetic Group (mmol/L)	HMS-L (10 mg/kg) (mmol/L)	HMS-H (30 mg/kg) (mmol/L)		
0	Normal	Elevated	Reduced	Reduced		
30	Normal	Markedly Elevated	Significantly Reduced	Significantly Reduced		
60	Normal	Markedly Elevated	Significantly Reduced	Significantly Reduced		
120	Normal	Elevated	Significantly Reduced	Significantly Reduced		
AUC	Normal	Significantly Increased	Significantly Decreased	Significantly Decreased		
Data summarized from Wang et al., 2017[2].						

Visualizations Experimental Workflow









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